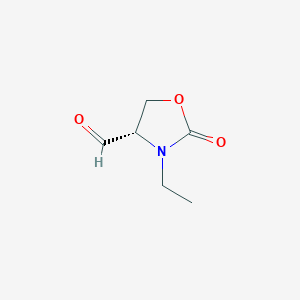
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a naturally occurring glycoside found in various plants such as the roots of Panax ginseng, the leaves of Camellia sinensis, and the fruits of Citrus unshiu. MGRG has attracted significant attention in recent years due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is not fully understood, but it is believed to involve multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to induce apoptosis in cancer cells by activating the caspase cascade and to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
Biochemische Und Physiologische Effekte
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable under normal laboratory conditions. However, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited. Additionally, the purity of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can vary depending on the synthesis method used.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific signaling pathways and cellular targets. Additionally, further research is needed to optimize the synthesis method of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside and to improve its solubility and bioavailability. Finally, the potential side effects of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside need to be thoroughly investigated to ensure its safety for human use.
Conclusion
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is a naturally occurring glycoside with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects, and its mechanism of action involves multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments, but its solubility and cost are limitations. Future research directions include investigating its therapeutic potential, mechanism of action, synthesis optimization, and safety profile.
Synthesemethoden
The synthesis of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to create Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Microbial synthesis, on the other hand, involves the use of microorganisms to produce Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. The most commonly used method for synthesizing Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is chemical synthesis, which involves the reaction of methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside with β-galactopyranosyl bromide in the presence of a Lewis acid catalyst.
Eigenschaften
CAS-Nummer |
128962-64-1 |
|---|---|
Produktname |
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
Molekularformel |
C13H24O10 |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6-,7-,8+,9-,10+,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
ZUPSABSQBFCIOU-RGEWLTSSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Synonyme |
Me-beta-RG methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





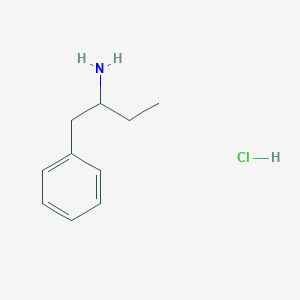
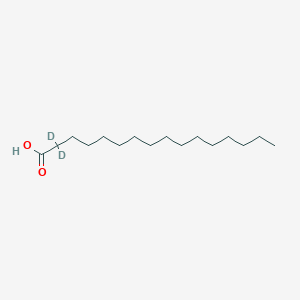

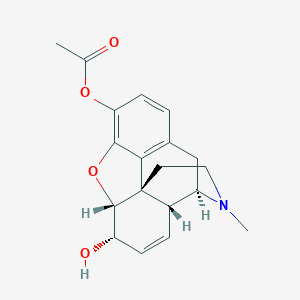

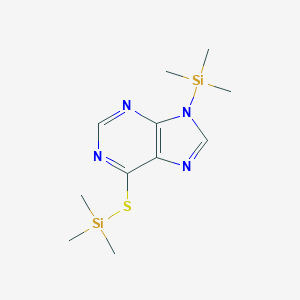



![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

